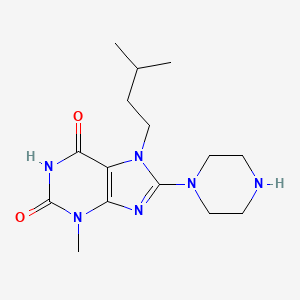

3-甲基-7-(3-甲基丁基)-8-(1-哌嗪基)-3,7-二氢-1H-嘌呤-2,6-二酮

描述

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione involves multi-step chemical reactions, starting from basic purine structures and introducing specific functional groups through a series of reactions. A typical synthesis route might involve the alkylation of a purine derivative followed by the introduction of a piperazinyl group. The specific synthesis steps are tailored to incorporate the desired substituents at the correct positions on the purine backbone.

Molecular Structure Analysis

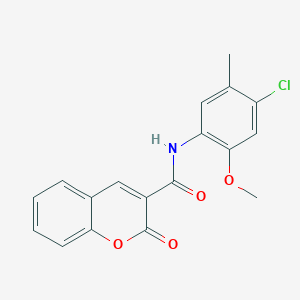

The molecular structure of this compound is characterized by the purine core, a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The compound is further modified by the addition of alkyl and piperazinyl substituents. The presence of these groups can significantly affect the molecule's electronic configuration, hydrogen bonding potential, and overall three-dimensional shape, which in turn influences its chemical reactivity and interaction with biological molecules.

Chemical Reactions and Properties

Compounds with a purine structure can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the functional groups present. The specific substituents in this compound may also allow for unique reactions, such as interactions with nucleophiles through the piperazinyl nitrogen or electrophiles at the alkyl chains. These reactions can be exploited to further modify the compound or to study its reactivity in chemical and biological systems.

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility in various solvents, and crystalline structure, are influenced by its molecular structure. The alkyl and piperazinyl groups contribute to the molecule's hydrophobic character, potentially affecting its solubility in water and organic solvents. These properties are critical for understanding the compound's behavior in different environments, including biological systems.

Chemical Properties Analysis

The chemical properties of 3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione are determined by its functional groups and overall structure. Its reactivity, stability under various conditions, and interactions with other chemicals are key areas of study. These properties are essential for applications in chemical synthesis, pharmaceuticals, and materials science.

- Synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).

- Molecular structure analysis of 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline (Karczmarzyk et al., 1995).

- Design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis (Konduri et al., 2020).

科学研究应用

心血管活性

研究表明,与 3-甲基-7-(3-甲基丁基)-8-(1-哌嗪基)-3,7-二氢-1H-嘌呤-2,6-二酮 结构相关的化合物具有潜在的心血管应用。例如,Chłoń-Rzepa 等人(2004 年)的一项研究探讨了新型 8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪基丙基)-3,7-二氢-1H-嘌呤-2,6-二酮的合成和心血管活性,发现合成的化合物具有显着的抗心律失常和降压活性(Chłoń-Rzepa 等人,2004 年)。

抗哮喘剂

3-甲基-7-(3-甲基丁基)-8-(1-哌嗪基)-3,7-二氢-1H-嘌呤-2,6-二酮 的衍生物已被研究其作为抗哮喘剂的潜力。Bhatia 等人(2016 年)合成了黄嘌呤衍生物并评估了其血管扩张活性,包括 1,3-二甲基-7-[2-(哌嗪-1-基)乙酰基]-2,3,6,7-四氢-1H-嘌呤-2,6-二酮衍生物,用于抗哮喘活性,其中一些显示出显着的结果(Bhatia 等人,2016 年)。

抗菌活性

Konduri 等人(2020 年)的一项研究重点是设计和合成嘌呤连接的哌嗪衍生物作为结核分枝杆菌的新型抑制剂。发现这些化合物是有效的抑制剂,会破坏细菌中的生物合成并表现出抗增殖效应(Konduri 等人,2020 年)。

抗组胺活性

还对相关化合物的抗组胺特性进行了研究。Pascal 等人(1985 年)合成了一系列茶碱或可可碱衍生物,包括结构类似于 3-甲基-7-(3-甲基丁基)-8-(1-哌嗪基)-3,7-二氢-1H-嘌呤-2,6-二酮的化合物,并评估了它们的抗组胺活性。一些显示出对组胺诱导的支气管痉挛和过敏反应的显着抑制作用(Pascal 等人,1985 年)。

精神活性

该化合物及其衍生物已被探索其潜在的精神活性。例如,Chłoń-Rzepa 等人(2013 年)设计了新型 7-取代的 1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的 8-氨基烷基氨基衍生物系列,作为潜在的 5-HT1A、5-HT2A 和 5-HT7 受体配体,具有潜在的精神活性,包括抗抑郁和抗焦虑特性(Chłoń-Rzepa 等人,2013 年)。

支气管扩张特性

已经研究了相关化合物的支气管扩张特性。在 Cho 等人(1981 年)的一项研究中,评估了 (dl)-3,7-二氢-1,8-二甲基-3-(2-甲基丁基)-1H-嘌呤-2,6-二酮 作为支气管扩张剂在运动诱发支气管痉挛中的疗效,显示出有效的支气管扩张和哮喘残疾评分的改善(Cho 等人,1981 年)。

属性

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c1-10(2)4-7-21-11-12(19(3)15(23)18-13(11)22)17-14(21)20-8-5-16-6-9-20/h10,16H,4-9H2,1-3H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSJKBZMIQCRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-3-methylphenoxy)acetyl]piperidine](/img/structure/B5661562.png)

![2-(2,4-dichlorophenoxy)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5661582.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5661592.png)

![N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5661597.png)

![N,N,4-trimethyl-5-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5661609.png)

![3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5661629.png)

![N-(tert-butyl)-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5661633.png)

![2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5661634.png)

![2-(3-methoxypropyl)-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661641.png)

![N,1-dimethyl-N-[(5-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5661646.png)